molecular formula C21H25N5O2S B2952106 2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1223835-60-6

2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2952106
CAS No.: 1223835-60-6
M. Wt: 411.52
InChI Key: ZAFMWHZLHYWWJJ-UHFFFAOYSA-N
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Description

2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic compound belonging to the class of thiazolo[4,5-d]pyrimidine derivatives. These heterocyclic frameworks are of significant interest in medicinal chemistry due to their potential pharmacological properties. The compound features a complex molecular structure consisting of a fused thiazolopyrimidine core, a piperidine substituent, and a 2,4,6-trimethylphenyl acetamide group. This specific arrangement is designed to impart unique electronic and steric properties, which are crucial for interacting with biological targets. The presence of the acetamide linkage and the piperidine ring are known to influence the molecule's solubility, bioavailability, and binding affinity. Thiazolopyrimidine derivatives have been investigated for a range of biological activities. Notably, closely related compounds, such as pyrazolo[1,5-a][1,3]thiazolo[5,4-e]pyrimidines, have been identified as potent P2X3 inhibitors . The P2X3 receptor, a ligand-gated ion channel activated by ATP, is a well-validated target for treating neurogenic disorders, including chronic cough, neuropathic pain, and certain urinary bladder conditions . Furthermore, other pyrimidine derivatives bearing acetamide functionalities have demonstrated notable anticonvulsant activity in preclinical seizure models, highlighting the therapeutic potential of this chemical class in central nervous system disorders . The primary value of this compound is for non-human research applications. It is intended for use by qualified scientists in biochemical research, high-throughput screening assays, and early-stage pharmaceutical development as a lead compound or chemical probe. Its mechanism of action is hypothesized to involve targeted inhibition of specific purinergic receptors or enzymes, facilitating the study of associated signal transduction pathways. Researchers can utilize this compound to explore new treatment paradigms for neurological conditions, cough, and pain. This product is provided for research use only. It is not intended for diagnostic or therapeutic applications in humans or animals. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S/c1-13-9-14(2)17(15(3)10-13)23-16(27)11-26-12-22-19-18(20(26)28)29-21(24-19)25-7-5-4-6-8-25/h9-10,12H,4-8,11H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFMWHZLHYWWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various amines, acids, and coupling agents under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput synthesis techniques, automated reactors, and purification methods such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .

Scientific Research Applications

2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Acetamide Group

N-(4-Fluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide ()
  • Key Difference : The aryl group is substituted with a fluorine atom at the para position (4-fluorophenyl) instead of trimethyl groups.
  • Implications :
    • The electron-withdrawing fluorine atom may enhance metabolic stability by reducing oxidative metabolism compared to the electron-donating trimethyl groups.
    • The smaller size of fluorine versus methyl groups could alter binding interactions in hydrophobic pockets of target proteins.
  • Structural Comparison: Parameter Target Compound 4-Fluorophenyl Analog Aryl Group 2,4,6-Trimethylphenyl 4-Fluorophenyl Electronic Effects Electron-donating (methyl) Electron-withdrawing (F) Molecular Formula* Not explicitly reported Not explicitly reported Key Pharmacological Trait Hypothesized enhanced lipophilicity Potential metabolic stability

Modifications to the Acetamide Side Chain

N-Cyclopropyl-1-{6-[2-(isopropylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-4-piperidinecarboxamide ()
  • Key Differences: The acetamide side chain includes an isopropylamino group instead of a trimethylphenyl group. A cyclopropylcarboxamide substituent is present on the piperidine ring.
  • The piperidinecarboxamide modification could influence pharmacokinetic properties, such as membrane permeability.
  • Structural Comparison: Parameter Target Compound Piperidinecarboxamide Analog Side Chain N-(2,4,6-Trimethylphenyl) N-Isopropyl + cyclopropyl Core Heterocycle Thiazolo[4,5-d]pyrimidin Thiazolo[4,5-d]pyrimidin Molecular Weight* Not explicitly reported Not explicitly reported Key Pharmacological Trait High lipophilicity Improved solubility/rigidity

Core Heterocycle Substitution

2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2,4,6-trimethylphenyl)acetamide (CAS 946306-55-4, )
  • Key Difference : The thiazolo[4,5-d]pyrimidin core is replaced with a triazolo[4,5-d]pyrimidin system.
  • Implications: The triazole ring introduces an additional nitrogen atom, enabling stronger hydrogen bonding and altered electronic distribution.
  • Structural Comparison: Parameter Target Compound Triazolo Analog Core Heterocycle Thiazolo[4,5-d]pyrimidin (S) Triazolo[4,5-d]pyrimidin (N) Molecular Formula Not explicitly reported C₁₆H₁₈N₆O₂ Molecular Weight Not explicitly reported 326.35 g/mol Key Pharmacological Trait Sulfur-mediated hydrophobicity Enhanced hydrogen bonding

Biological Activity

The compound 2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by its IUPAC name and molecular formula. The compound exhibits a complex structure that includes a thiazolopyrimidine core linked to a piperidine ring and a trimethylphenyl acetamide moiety.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H20N4O2S
Molecular Weight372.45 g/mol
CAS Number1223767-33-6

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of thiazolo[4,5-d]pyrimidine derivatives. The compound demonstrated significant activity against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) values were reported as low as 0.22 to 0.25 μg/mL against certain bacterial strains.
  • The compound exhibited bactericidal effects with minimum bactericidal concentrations (MBC) that confirmed its potential as an effective antimicrobial agent .

Anticancer Potential

The anticancer activity of similar thiazolo derivatives has been investigated. In vitro assays indicated that compounds with structural similarities to our target compound showed cytotoxic effects against various cancer cell lines including:

  • Human gastric cancer (SGC-7901)
  • Lung cancer (A549)
  • Hepatocellular carcinoma (HepG2)

These compounds demonstrated IC50 values significantly lower than those of standard chemotherapeutics like 5-fluorouracil .

The biological activity of the compound is believed to stem from its ability to inhibit key enzymes involved in cellular processes:

  • DNA Gyrase Inhibition : The compound has been shown to inhibit DNA gyrase with IC50 values ranging from 12.27 to 31.64 μM.
  • Dihydrofolate Reductase (DHFR) Inhibition : It also inhibits DHFR with IC50 values between 0.52 and 2.67 μM, which is crucial for DNA synthesis .

Study on Antibacterial Activity

A comparative study evaluated the antibacterial efficacy of thiazolo derivatives against Staphylococcus aureus and Staphylococcus epidermidis. The results indicated that these compounds not only inhibited bacterial growth but also reduced biofilm formation significantly compared to conventional antibiotics like ciprofloxacin .

Investigation of Anticancer Effects

In another study focusing on anticancer properties, derivatives similar to our compound were tested for their ability to induce apoptosis in cancer cells. The results showed that these compounds could activate caspase pathways leading to programmed cell death in cancerous cells .

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